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1-(Pyridin-3-yl)piperidine-2-carboxamide
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Overview
Description
1-(Pyridin-3-yl)piperidine-2-carboxamide is a heterocyclic compound that features a piperidine ring fused with a pyridine ring and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-2-carboxamide typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the use of pyridine-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with piperidine to form the desired carboxamide compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products Formed:
- Oxidized derivatives with additional oxygen functionalities.
- Reduced derivatives with hydrogenated piperidine rings.
- Halogenated pyridine derivatives .
Scientific Research Applications
1-(Pyridin-3-yl)piperidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Piperidine-3-carboxamide: Shares the piperidine ring but lacks the pyridine moiety.
Pyridine-3-carboxamide: Contains the pyridine ring but lacks the piperidine moiety.
1-(Pyridin-2-yl)piperidine-2-carboxamide: Similar structure but with the pyridine ring attached at a different position.
Uniqueness: 1-(Pyridin-3-yl)piperidine-2-carboxamide is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. The presence of both the pyridine and piperidine rings, along with the carboxamide group, allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
1-(Pyridin-3-yl)piperidine-2-carboxamide, a compound belonging to the piperidine class, has garnered attention due to its potential pharmacological properties. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines. The compound demonstrated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells, indicating a selective action that could minimize side effects in therapeutic applications .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, suggesting potential use as an antimicrobial agent. Its mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .
Neuroprotective Effects
Recent findings suggest that this compound may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is a common target in Alzheimer's disease therapeutics. This inhibition can lead to increased levels of acetylcholine in the brain, enhancing cognitive function .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound inhibits key enzymes such as AChE and certain kinases involved in cancer progression.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis is a crucial mechanism for its antimicrobial effects.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O/c12-11(15)10-5-1-2-7-14(10)9-4-3-6-13-8-9/h3-4,6,8,10H,1-2,5,7H2,(H2,12,15) |
InChI Key |
XJLQRDNXPQAOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C2=CN=CC=C2 |
Origin of Product |
United States |
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